4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole - 338394-01-7

4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole

Catalog Number: EVT-3143159
CAS Number: 338394-01-7
Molecular Formula: C10H6ClF3N4O2
Molecular Weight: 306.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole

    Compound Description: This compound is a selective COX-2 inhibitor. [] It has been synthesized and its crystal structure determined, revealing stabilization through weak hydrogen and chalcogen bonds, alongside unorthodox F···π and S···C(π) contacts. [] These interactions contribute to its supramolecular self-assembly in its crystalline state. [] The compound exhibits selective inhibitory activity against the human COX-2 enzyme over COX-1. []

4-(4-Chlorophenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: The crystal structure of this compound has been determined. [] It is not planar, and its crystal structure is stabilized by various intermolecular interactions, including N—H⋯S, C—H⋯Cl, C—H⋯N, C—H⋯π and π–π interactions. []

4-(4-Chlorophenyl)-3-(3-methoxyphenethyl)-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: This compound is classified as an important, biologically active heterocyclic compound. [] Its crystal structure reveals that the triazole ring is non-planar with respect to the other aromatic rings. [] The crystal structure is stabilized by intermolecular N—H⋯S hydrogen bonds, leading to the formation of centrosymmetric dimers. []

4-(3-Chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole

    Compound Description: The crystal structure of this compound has been determined. [] In the crystal structure, the triazole ring exhibits near planarity. [] Intermolecular C—H⋯O and C—H⋯N hydrogen bonds link the molecules into sheets, and additional weak C—H⋯π interactions contribute to the crystal packing. []

3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole

    Compound Description: This compound exhibits a selective cytotoxic effect against human melanoma cells compared to normal cells. [] It induces cell cycle arrest at the S phase and reduces melanin content in cells, suggesting potential as a candidate drug in melanoma therapy. []

4-(4-Chlorophenyl)-3-phenyl-5-(4-pyridyl)-4H-1,2,4-triazole

    Compound Description: This compound was synthesized via the condensation of isonicotinohydrazide and N-(4-chlorophenyl)benzimidoyl chloride. [] Structural analysis revealed non-planarity between the triazole ring and the attached pyridyl, phenyl, and chlorophenyl rings. []

3-{[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]methyl}-4-m-tolyl-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: Crystallographic analysis of this compound shows near perpendicular orientation of the toluene and triazole rings. [] Intermolecular N—H⋯N hydrogen bonds link the molecules into inversion dimers. [] Additional interactions, such as C—H⋯S and C—H⋯Cl, contribute to the stability of the crystal structure. []

4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides

    Compound Description: This series of compounds was designed as potential 15-lipoxygenase (15-LOX) inhibitors. [] Synthesis started from 4-chlorobenzoic acid, ultimately yielding the target compounds. [] Several compounds within this series demonstrated potent 15-LOX inhibitory activities and high cellular viability. []

3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives

    Compound Description: This series of compounds was synthesized and assessed for antioxidant and antiradical properties. [] They were prepared by reacting 4-amino-3-(4-chlorophenyl)-5-(pyridine- 4-yl)-4H-1,2,4-triazole with various aldehydes. [] Subsequent reduction with NaBH4 yielded 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethylamino)-4H-1,2,4-triazole derivatives. []

(E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine copper chloride complex

    Compound Description: This complex, synthesized from CuCl2 and a triazole-thione derivative, displays a square planar geometry, as determined by X-ray analysis. [] Intermolecular H-bonds are crucial for its supramolecular structure. [] Theoretical calculations support the experimental findings. []

3‐Benzyl‐4‐(4‐chlorophenyl)‐1H‐1,2,4‐triazole‐5(4H)‐thione

    Compound Description: This compound's crystal structure reveals that the substituted phenyl and benzyl rings are not coplanar with the triazole ring. [] The crystal packing is stabilized by N—H⋯S, C—H⋯Cl, and C—H⋯π interactions. []

2-(5-((3-bromophenyl)thio)-1,3,4-oxadiazole-2-yl)quinazolin-4(3H)-one (8o)

    Compound Description: This compound, containing a quinazolinone scaffold, demonstrated significant antiproliferative activity against A549 cancer cells (IC50 = 3.46 μM). [] It exhibited a better growth inhibitory effect compared to 5-FU on A549, Hela, and MCF-7 cell lines. []

4-amino-5-((4-nitrophenyl)thio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one (9m)

    Compound Description: This compound, another quinazolinone derivative, exhibited potent antiproliferative activity against both A549 and Hela cancer cell lines (IC50 = 2.96 μM and 3.91 μM, respectively). []

2-(4-amino-5-(o-tolylthio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one (9b)

    Compound Description: This compound demonstrated promising antiproliferative activity against A549 cancer cells (IC50 = 3.44 μM). []

2-(4-Amino-5-((3,5-difluorophenyl)thio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one (9h)

    Compound Description: This quinazolinone derivative showed potent antiproliferative activity against Hela cancer cells, with an IC50 value of 1.76 μM. []

2-(4-Amino-5-((2-chlorophenyl)thio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one (9i)

    Compound Description: This compound exhibited significant inhibitory activity against MCF-7 cancer cells, with an IC50 value of 2.72 μM. []

4-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-phenyl-4H-1,2,4-triazole

    Compound Description: This compound was synthesized by condensing 4-nitrobenzohydrazide with N-(4-chlorophenyl)benzimidoyl chloride. [] Its crystal structure reveals two independent molecules in the asymmetric unit, both exhibiting non-planarity between the triazole ring and the attached phenyl rings. []

3-(adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: This compound is a functionalized triazoline-3-thione derivative. [] Structural analysis reveals a near perpendicular orientation between the benzene and the 1,2,4-triazole rings. [] Intermolecular N—H⋯S hydrogen bonding interactions form chains, while weak C—H⋯π interactions link these chains into a two-dimensional structure. []

4-(4-Chlorophenyl)-5-(4-methylphenyl)-3-(2-pyridyl)-4H-1,2,4-triazole

    Compound Description: The crystal structure of this compound shows that the methoxyphenyl, chlorophenyl, and pyridine rings are not coplanar with the triazole ring. [] Weak C—H⋯N hydrogen bonds connect centrosymmetrically related molecules to form dimers. []

(E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one

    Compound Description: This compound has been studied for its structure-reactivity relationship. [] Single-crystal X-ray diffraction and Hirshfeld surface analysis were used to understand its solid-state crystal structure and intermolecular interactions. [] Density Functional Theory (DFT) calculations provided insights into its chemical reactivity. []

4-[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-[1,2,4]triazol-3-yl sulfanyl]-phthalonitrile

    Compound Description: This compound served as a precursor for the synthesis of novel metal-free, zinc(II), and lead(II) phthalocyanines. []

(5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl) Methanols

    Compound Description: This class of compounds was identified as potent phytoene desaturase (PDS) inhibitors through a combined approach of virtual screening, structure optimization, and biological evaluation. []

4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-3-(2-pyridyl)-4H-1,2,4-triazole

    Compound Description: The structure of this compound is available in the Cambridge Structural Database. []

4-Amino-3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole

    Compound Description: The X-ray crystal structure and DFT-calculated structure of this compound have been reported. [] It forms a two-dimensional network in its crystal structure due to various hydrogen bonding interactions. []

4-[2-(4-Chlorophenyl)-3-methylbutanamido]-3-p-tolyl-1H-1,2,4-triazole-5(4H)-thione dimethylformamide solvate

    Compound Description: The crystal structure of this compound, determined from single-crystal X-ray diffraction data, reveals hydrogen bonding interactions between the molecules and with the solvent molecules. []

5,5'-Methylenebis(4-phenyl-4H-1,2,4-triazole-3-thiol)

    Compound Description: This compound served as a key intermediate in synthesizing a series of methylenebis-4H-1,2,4-triazole derivatives evaluated for antimicrobial activity. [, ]

5-(4-Chlorophenyl)-3-[5-hydroxy-4-pyrone-2-yl-methymercapto]-4-amino-1,2,4-triazole

    Compound Description: This compound exhibits the most potent tyrosinase inhibitory activity (IC50 = 4.50 ± 0.34 μM) among a series of synthesized kojic acid derivatives containing 1,2,4‐triazole. [] Kinetic studies suggest that it acts as a competitive inhibitor of tyrosinase. []

(E)-4-((2-fluoro-3-(trifluoromethyl)benzylidene)amino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: The crystal structure of this compound has been determined and reported. []

1-heptyl-3-(4-methoxybenzyl)-4H-1,2,4-triazole-5-one derivatives

    Compound Description: This series of compounds (A6, A8, A15), alongside their 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole counterparts, were evaluated for their mushroom tyrosinase inhibitory potential. [] Among these, a specific 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative (B9) emerged as the most effective inhibitor. []

4-({(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (SB-3)

    Compound Description: This compound showed dose-dependent cytotoxicity against the hepatocellular carcinoma cell line, HepG2, with a low IC50 value. [, ] It inhibited HepG2 cell growth by affecting DNA synthesis and inducing apoptosis. [, ]

6-(aryl/heteryl)-3-(5-methyl-1-phenyl-1H-4-pyrazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

    Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains. [] Several compounds exhibited potent activity comparable to standard antimicrobial agents. []

1-(4-chlorophenyl)-4-{[5-(alkylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-1,4-dihydro-5H-tetrazol-5-ones

    Compound Description: This series of compounds, combining tetrazolinone and 1,2,4-triazole moieties, was synthesized and characterized. [] X-ray crystallography revealed strong intermolecular hydrogen bonds in their crystal structures. [] Compound 6k from this series showed promising insecticidal activity. []

(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione–(E)-1,5-bis(2-chlorobenzylidene)thiocarbonohydrazide–methanol (1/1/1)

    Compound Description: This co-crystal, composed of a triazole derivative, a thiocarbonohydrazide derivative, and methanol, is stabilized by an intricate network of hydrogen bonds. []

4-{5-[(E)-2-{4-(2-chlorophenyl)-5-[5-(methylsulfonyl)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}ethenyl]-1,3,4-oxadiazol-2-yl}benzonitrile (G007-LK)

    Compound Description: This potent and selective tankyrase 1/2 inhibitor was developed through a structure-activity relationship study based on an earlier inhibitor, JW74. [] G007-LK exhibits excellent potency and selectivity for tankyrases, desirable "rule of 5" compliance, metabolic stability, and a favorable pharmacokinetic profile in mice. [] Its X-ray co-crystal structure with the PARP domain of TNKS2 provided insights into its binding mode and selectivity. []

2-(2-Chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2-b][1,2,4]triazoles

    Compound Description: This series of compounds was synthesized and screened for antibacterial, antifungal, and anti-inflammatory activities. [] Some compounds within the series exhibited promising biological profiles. []

ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol-4-yl]carbamates

    Compound Description: These compounds were synthesized as part of a study focused on developing new 1,2,4-triazole derivatives with antimicrobial activity. [] They served as intermediates for synthesizing various other triazole-containing compounds with potential biological activity. []

37. 4-Amino-3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazole * Compound Description: This compound reacts with benzoyl isothiocyanate to yield the corresponding benzoyl thiourea and a bicyclic 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivative. []

      Compound Description: This series of compounds, incorporating a 1,3,4-thiadiazole ring linked to a p-chlorophenyl substituted 1,2,3-triazole, was synthesized and characterized. []

    Properties

    CAS Number

    338394-01-7

    Product Name

    4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole

    IUPAC Name

    4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-1,2,4-triazole

    Molecular Formula

    C10H6ClF3N4O2

    Molecular Weight

    306.63

    InChI

    InChI=1S/C10H6ClF3N4O2/c11-6-1-3-7(4-2-6)18-8(5-17(19)20)15-16-9(18)10(12,13)14/h1-4H,5H2

    InChI Key

    SEDUULYYRVLXMT-UHFFFAOYSA-N

    SMILES

    C1=CC(=CC=C1N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-])Cl

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.